molecular formula C8H8F3NO B070997 N-methyl-2-(trifluoromethoxy)aniline CAS No. 175278-04-3

N-methyl-2-(trifluoromethoxy)aniline

Cat. No.: B070997
CAS No.: 175278-04-3
M. Wt: 191.15 g/mol
InChI Key: VMEUCSINSIZDPO-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(trifluoromethoxy)aniline typically involves the reaction of 2-(trifluoromethoxy)aniline with methylating agents. One common method is the methylation of 2-(trifluoromethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(trifluoromethoxy)aniline is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2-(Trifluoromethoxy)aniline
  • 4-(Trifluoromethoxy)aniline

Uniqueness

N-methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group on the nitrogen and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-methyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUCSINSIZDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379583
Record name N-methyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-04-3
Record name N-methyl-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-04-3
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